1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
“1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound with the formula C11H14N2O. Its molecular weight is 190.24 .
Molecular Structure Analysis
The molecular structure of this compound is not provided in the search results .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- A new synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed using 2-aminophenyl-ethanone, leading to high purity products through a cyclization process (Ma Wenpeng et al., 2014).
- Innovative synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, starting from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, has led to compounds with significant antibacterial and antifungal properties (L. Jyothish Kumar & V. Vijayakumar, 2017).
- Research into novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) derivatives has provided insights into their electronic structure, absorption spectra, and potential nonlinear optical properties (S. A. Halim & M. Ibrahim, 2017).
Biological Applications
- The synthesis of 3-heteroarylthioquinoline derivatives, including the application of 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone, has been investigated for antituberculosis and cytotoxicity studies, demonstrating promising activities against Mycobacterium tuberculosis (Selvam Chitra et al., 2011).
- A study on 3-hydroxyquinolin-4(1H)-one derivatives, synthesized from primary and secondary amines, has shown potential cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents (Jasna Kadrić et al., 2014).
- In the field of pain management, 8-methoxytetrahydroisoquinoline derivatives have been identified as novel orally active N-type calcium channel blockers, offering potential therapeutic benefits for neuropathic pain without CYP inhibition liability (Takashi Ogiyama et al., 2015).
Advanced Material Research
- Novel 1,4-benzoxazepin-2-one derivatives have been synthesized through an efficient, catalyst-free method in water, demonstrating potential applications in material science (F. Khaleghi et al., 2011).
Mechanism of Action
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire .
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORCSTVWTCFCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434864 |
Source
|
Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27392-71-8 |
Source
|
Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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